molecular formula C14H23NO4S B2619968 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2305254-61-7

2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2619968
CAS No.: 2305254-61-7
M. Wt: 301.4
InChI Key: FYKWKHLTNRJRAG-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[45]decane-3-carboxylic acid is a heterocyclic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of a suitable precursor with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-13(2,3)19-12(18)15-9-14(4-6-20-7-5-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKWKHLTNRJRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCSCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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